5-bromo-1-methyl-1H-pyrazol-3-ol
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Overview
Description
5-Bromo-1-methyl-1H-pyrazol-3-ol is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position, a methyl group at the 1-position, and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-pyrazol-3-ol typically involves the bromination of 1-methyl-1H-pyrazol-3-ol. One common method includes the following steps:
Starting Material: 1-methyl-1H-pyrazol-3-ol.
Bromination: The bromination reaction is carried out using bromine (Br₂) or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-pyrazol-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrazole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 3-oxo-1-methyl-1H-pyrazole derivatives.
Reduction: Formation of de-brominated or reduced pyrazole derivatives.
Scientific Research Applications
5-Bromo-1-methyl-1H-pyrazol-3-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of novel materials, including polymers and organic semiconductors.
Biological Studies: The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-pyrazol-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and hydroxyl group play crucial roles in binding interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-3-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-1-methyl-1H-pyrazol-3-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
3-Hydroxy-5-methyl-1H-pyrazole: Differs in the position of the methyl and hydroxyl groups, affecting its chemical properties and applications.
Uniqueness
5-Bromo-1-methyl-1H-pyrazol-3-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in chemical synthesis. The combination of the bromine atom and hydroxyl group also contributes to its distinct biological activity.
Properties
CAS No. |
1781644-04-9 |
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Molecular Formula |
C4H5BrN2O |
Molecular Weight |
177.00 g/mol |
IUPAC Name |
3-bromo-2-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C4H5BrN2O/c1-7-3(5)2-4(8)6-7/h2H,1H3,(H,6,8) |
InChI Key |
IPAWXSWZAALUKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N1)Br |
Purity |
95 |
Origin of Product |
United States |
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